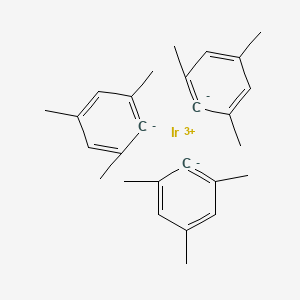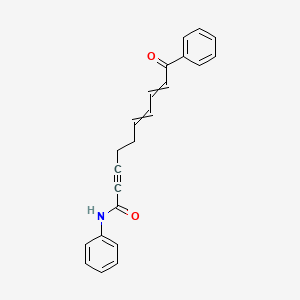
3-(4-Chlorobutoxy)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobutoxy)-N,N-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a 4-chlorobutoxy group attached to the aniline ring, along with two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobutoxy)-N,N-dimethylaniline typically involves the reaction of 4-chlorobutanol with N,N-dimethylaniline in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobutoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 4-chlorobutoxy group can be substituted with other nucleophiles, leading to a variety of substituted products
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives
Scientific Research Applications
3-(4-Chlorobutoxy)-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(4-Chlorobutoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: This compound shares the 4-chlorobutoxy group but differs in the core structure, which is a quinolinone instead of an aniline derivative.
N-alkylated indoles: These compounds have similar alkylation patterns but differ in the heterocyclic core.
Uniqueness
3-(4-Chlorobutoxy)-N,N-dimethylaniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143916-45-4 |
|---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.73 g/mol |
IUPAC Name |
3-(4-chlorobutoxy)-N,N-dimethylaniline |
InChI |
InChI=1S/C12H18ClNO/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
VRTOVALPKXFPRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)

![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)




![Trimethyl[(5-methylfuran-2-yl)sulfanyl]silane](/img/structure/B12549370.png)


![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)

